Thietan-3-yl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thietan-3-yl butyrate is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique ring structure, which imparts significant ring strain and reactivity. Thietan-3-yl butyrate, specifically, is an ester derivative of thietane, where the butyrate group is attached to the third carbon of the thietane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thietanes, including thietan-3-yl butyrate, can be achieved through various methods:
Intermolecular Nucleophilic Thioetherification: This method involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide to form the thietane ring.
Photochemical [2 + 2] Cycloadditions:
Ring Expansion and Contraction: Thietanes can also be synthesized through the ring expansion of thiiranes or the ring contraction of larger sulfur-containing heterocycles.
Industrial Production Methods
Industrial production of thietan-3-yl butyrate would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The choice of method would depend on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
Thietan-3-yl butyrate can undergo various chemical reactions, including:
Oxidation: Thietanes can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction of thietanes can lead to the formation of thiols or other sulfur-containing compounds.
Substitution: Thietanes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thietanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Thietan-3-yl butyrate and other thietane derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of thietan-3-yl butyrate involves its interaction with molecular targets and pathways in biological systems. For example, thietane derivatives have been shown to exhibit antidepressant activity by modulating neurotransmitter systems such as the adrenergic, GABAergic, and serotoninergic systems . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetane: A four-membered oxygen-containing ring.
Azetidine: A four-membered nitrogen-containing ring.
Uniqueness of Thietan-3-yl Butyrate
Thietan-3-yl butyrate is unique due to its four-membered thietane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its ester functionality also adds to its versatility in chemical reactions and applications.
Eigenschaften
CAS-Nummer |
116486-54-5 |
---|---|
Molekularformel |
C7H12O2S |
Molekulargewicht |
160.24 g/mol |
IUPAC-Name |
thietan-3-yl butanoate |
InChI |
InChI=1S/C7H12O2S/c1-2-3-7(8)9-6-4-10-5-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
ZOOBTZNAIZZVHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC1CSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.